molecular formula C19H14BrClN2O4 B3601424 N-[2-(4-bromophenyl)-2-oxoethyl]-4-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide

N-[2-(4-bromophenyl)-2-oxoethyl]-4-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide

Cat. No.: B3601424
M. Wt: 449.7 g/mol
InChI Key: HIGDXNBDJXZEAH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrrolidinyl group, which is a five-membered ring with one nitrogen atom, and an oxoethyl group, which is a two-carbon chain with a double-bonded oxygen (carbonyl) at the end. The presence of bromine and chlorine suggests that this compound could be used in various chemical reactions as these elements are often involved in electrophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and the bromine and chlorine atoms. The exact structure would depend on the specific locations of these groups on the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and chlorine atoms might increase its density and boiling point compared to similar compounds without these atoms .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, it might interact with certain proteins or enzymes in the body .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. The specific hazards would depend on various factors, including its reactivity and the nature of its breakdown products .

Future Directions

The future research directions for this compound would likely depend on its properties and potential applications. If it has promising pharmaceutical properties, for example, it might be the subject of further studies to evaluate its efficacy and safety .

Properties

IUPAC Name

N-[2-(4-bromophenyl)-2-oxoethyl]-4-chloro-N-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrClN2O4/c20-14-5-1-12(2-6-14)16(24)11-22(23-17(25)9-10-18(23)26)19(27)13-3-7-15(21)8-4-13/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGDXNBDJXZEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)N(CC(=O)C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(4-bromophenyl)-2-oxoethyl]-4-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide
Reactant of Route 2
N-[2-(4-bromophenyl)-2-oxoethyl]-4-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-[2-(4-bromophenyl)-2-oxoethyl]-4-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide
Reactant of Route 4
N-[2-(4-bromophenyl)-2-oxoethyl]-4-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide
Reactant of Route 5
N-[2-(4-bromophenyl)-2-oxoethyl]-4-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide
Reactant of Route 6
N-[2-(4-bromophenyl)-2-oxoethyl]-4-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide

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